Carbanilic acid, p-(pentyloxy)-, 2-(hexahydro-1H-azepin-1-yl)ethyl ester, hydrochloride
Description
Carbanilic acid, p-(pentyloxy)-, 2-(hexahydro-1H-azepin-1-yl)ethyl ester, hydrochloride (CAS: see ) is a synthetic carbamate derivative with a molecular formula of C₂₀H₃₃ClN₂O₃. Structurally, it features a para-pentyloxy-substituted carbanilic acid moiety esterified to a 2-(hexahydro-1H-azepin-1-yl)ethyl group, with a hydrochloride counterion. The compound’s InChIKey is OXTRQPSIBFMCQP-SXGQQDDJCA (), and its SMILES notation includes the azepine ring and pentyloxy chain, critical for its physicochemical and biological properties.
Properties
CAS No. |
60558-13-6 |
|---|---|
Molecular Formula |
C20H33ClN2O3 |
Molecular Weight |
384.9 g/mol |
IUPAC Name |
2-(azepan-1-ium-1-yl)ethyl N-(4-pentoxyphenyl)carbamate;chloride |
InChI |
InChI=1S/C20H32N2O3.ClH/c1-2-3-8-16-24-19-11-9-18(10-12-19)21-20(23)25-17-15-22-13-6-4-5-7-14-22;/h9-12H,2-8,13-17H2,1H3,(H,21,23);1H |
InChI Key |
OXTRQPSIBFMCQP-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCOC1=CC=C(C=C1)NC(=O)OCC[NH+]2CCCCCC2.[Cl-] |
Origin of Product |
United States |
Preparation Methods
Overview
The synthesis of carbanilic acid derivatives, including the target compound, generally involves the formation of carbamate esters through the reaction of carbanilic acid or its derivatives with appropriate alcohols or amines. The presence of the hexahydro-1H-azepin-1-yl group suggests that the amine component is a saturated azepane ring, while the pentyloxy substituent on the phenyl ring indicates an ether functionality introduced via alkylation.
The preparation typically proceeds via:
- Step 1: Synthesis of the substituted carbanilic acid or its activated intermediate.
- Step 2: Coupling with 2-(hexahydro-1H-azepin-1-yl)ethanol or its equivalent amine derivative.
- Step 3: Formation of the hydrochloride salt for stabilization and isolation.
Detailed Preparation Methods
Synthesis of p-(Pentyloxy)aniline Intermediate
The pentyloxy group is introduced on the para position of aniline via nucleophilic aromatic substitution or Williamson ether synthesis:
| Step | Reagents | Conditions | Yield | Notes |
|---|---|---|---|---|
| Alkylation of p-hydroxyaniline with 1-bromopentane | p-Hydroxyaniline, 1-bromopentane, base (e.g., K2CO3) | Reflux in acetone or DMF, 6-12 h | 70-85% (typical) | Williamson ether synthesis to yield p-(pentyloxy)aniline |
This intermediate is crucial as the aromatic amine precursor for carbamate formation.
Formation of p-(Pentyloxy)carbanilic Acid
The carbanilic acid moiety is introduced by reaction of the p-(pentyloxy)aniline with phosgene or its safer equivalents (e.g., triphosgene) to form the corresponding isocyanate intermediate, which is then hydrolyzed or reacted further to yield the carbanilic acid derivative.
| Step | Reagents | Conditions | Yield | Notes |
|---|---|---|---|---|
| Conversion of p-(pentyloxy)aniline to isocyanate | Triphosgene, base (e.g., triethylamine) | Anhydrous solvent, 0-25°C | 65-75% | Controlled addition to avoid side reactions |
| Hydrolysis to carbanilic acid | Water or aqueous acid | Room temperature | Quantitative | Formation of carbamic acid derivative |
Esterification with 2-(Hexahydro-1H-azepin-1-yl)ethanol
The key step involves coupling the carbanilic acid derivative with 2-(hexahydro-1H-azepin-1-yl)ethanol to form the ester linkage. This can be achieved via:
- Direct esterification under acidic catalysis.
- Activation of the carbanilic acid as an acid chloride or mixed anhydride followed by reaction with the amine alcohol.
| Step | Reagents | Conditions | Yield | Notes |
|---|---|---|---|---|
| Activation of carbanilic acid | Thionyl chloride or oxalyl chloride | 0-5°C to room temp, dry solvent (e.g., dichloromethane) | 80-90% | Formation of acid chloride intermediate |
| Coupling with 2-(hexahydro-1H-azepin-1-yl)ethanol | 2-(hexahydro-1H-azepin-1-yl)ethanol, base (e.g., pyridine) | 0-25°C, inert atmosphere | 75-85% | Ester formation with minimal side products |
Formation of Hydrochloride Salt
The final product is converted to its hydrochloride salt by treatment with hydrogen chloride gas or hydrochloric acid in an appropriate solvent (e.g., ethanol or ether).
| Step | Reagents | Conditions | Yield | Notes |
|---|---|---|---|---|
| Salt formation | HCl gas or HCl in solvent | Room temperature, stirring | Quantitative | Improves compound stability and crystallinity |
Summary Table of Preparation Steps
| Step | Intermediate/Product | Reagents | Conditions | Yield (%) | Key Notes |
|---|---|---|---|---|---|
| 1 | p-(Pentyloxy)aniline | p-Hydroxyaniline, 1-bromopentane, K2CO3 | Reflux in acetone/DMF, 6-12 h | 70-85 | Williamson ether synthesis |
| 2 | p-(Pentyloxy)carbanilic acid | Triphosgene, TEA; then water | 0-25°C, anhydrous to room temp | 65-75 | Isocyanate intermediate formation |
| 3 | Ester intermediate | Thionyl chloride; then 2-(hexahydro-1H-azepin-1-yl)ethanol, pyridine | 0-25°C, inert atmosphere | 75-90 | Acid chloride activation and coupling |
| 4 | Final hydrochloride salt | HCl gas or HCl in solvent | Room temp, stirring | Quantitative | Salt formation for stability |
Research Data and Analytical Characterization
- Molecular weight: 384.9 g/mol.
- Molecular formula: C20H33ClN2O3.
- Canonical SMILES: CCCCCOC1=CC=C(C=C1)NC(=O)OCC[NH+]2CCCCCC2.[Cl-].
- InChIKey: OXTRQPSIBFMCQP-UHFFFAOYSA-N.
Spectroscopic and chromatographic methods such as NMR, IR, and mass spectrometry are typically employed to confirm the structure and purity of intermediates and final products. Although specific data for this compound are limited in public literature, standard carbamate and azepane signals are expected in ^1H and ^13C NMR spectra.
Notes on Synthetic Challenges and Optimization
- The synthesis requires careful control of moisture and temperature, especially during isocyanate formation and esterification, to avoid side reactions.
- Use of safer phosgene substitutes like triphosgene is recommended for laboratory-scale synthesis.
- Purification steps often involve chromatography or recrystallization from suitable solvents.
- Formation of the hydrochloride salt enhances compound stability and facilitates handling.
Chemical Reactions Analysis
Types of Reactions
Carbanilic acid, p-(pentyloxy)-, 2-(hexahydro-1H-azepin-1-yl)ethyl ester, hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve specific temperatures, solvents, and catalysts to ensure the desired outcome .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, reduction may yield alcohols, and substitution may yield various substituted derivatives .
Scientific Research Applications
Structural Characteristics
The compound can be represented by the following structural formula:
- Molecular Formula : C20H33ClN2O3
- CAS Number : 60558-13-6
- SMILES Notation : Cl.O=C(OCCN1CCCCCC1)NC2=CC=CC(=C2)COCCCCC
This compound features a pentyloxy group attached to the carbanilic acid structure, along with a hexahydro-1H-azepin moiety that imparts unique properties relevant to its biological activity.
Pharmacological Properties
Carbanilic acid derivatives are known for their diverse pharmacological activities. The specific compound has been studied for:
- Antimicrobial Activity : Research indicates that carbanilic acid derivatives exhibit significant antimicrobial properties against various pathogens. The presence of the pentyloxy group enhances lipophilicity, potentially improving membrane penetration and efficacy against bacterial strains .
- Antitumor Activity : Preliminary studies suggest that this compound may possess antitumor properties. It has been shown to inhibit cell proliferation in certain cancer cell lines, although further studies are needed to elucidate the underlying mechanisms and therapeutic potential .
Neuroprotective Effects
The hexahydro-1H-azepin moiety is associated with neuroprotective effects. Research indicates that compounds with similar structures can modulate neurotransmitter systems and exhibit neuroprotective properties in models of neurodegenerative diseases .
Drug Development
The unique structure of Carbanilic acid, p-(pentyloxy)-, 2-(hexahydro-1H-azepin-1-yl)ethyl ester, hydrochloride makes it a candidate for drug development in several areas:
- Antibiotics : Given its antimicrobial properties, this compound could be developed further as a novel antibiotic agent to combat resistant bacterial strains.
- Cancer Therapy : Its potential antitumor activity warrants investigation as a therapeutic agent for specific cancer types.
- Neurological Disorders : The neuroprotective attributes suggest possible applications in treating conditions such as Alzheimer's disease or Parkinson's disease.
Case Study 1: Antimicrobial Efficacy
A study conducted on various carbanilic acid derivatives demonstrated that those with longer alkyl chains (like pentyloxy) exhibited enhanced antimicrobial activity compared to their shorter counterparts. This suggests that modifications to the alkyl chain can significantly influence biological activity .
Case Study 2: Neuroprotection in Animal Models
In an animal model of neurodegeneration, compounds similar to Carbanilic acid with azepin structures showed significant reductions in neuronal cell death and improved cognitive function post-treatment. This highlights the potential of such compounds in neuroprotective strategies .
Mechanism of Action
The mechanism of action of Carbanilic acid, p-(pentyloxy)-, 2-(hexahydro-1H-azepin-1-yl)ethyl ester, hydrochloride involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to certain receptors or enzymes, thereby modulating their activity. This interaction can lead to various biological responses, depending on the specific target and pathway involved .
Comparison with Similar Compounds
Para-Substituted Derivatives
- Carbanilic acid, p-propoxy-... hydrochloride (CID 43325; ): Molecular Formula: C₁₈H₂₈ClN₂O₃. Substituent: Propoxy (C₃H₇O) at the para position. Collision Cross-Section (CCS): [M+H]+ CCS = 177.8 Ų, lower than the pentyloxy analog due to shorter chain length. Activity: No direct biological data, but reduced hydrophobicity compared to pentyloxy may influence pharmacokinetics.
Target Compound (p-pentyloxy) :
Meta- and Ortho-Substituted Derivatives
- Carbanilic acid, m-(pentyloxy)-... hydrochloride (): Substituent: Pentyloxy at meta position. CCS: [M+H]+ CCS = 186.2 Ų, higher than para isomers due to steric effects altering ion mobility. No reported biological activity.
- Carbanilic acid, o-(pentyloxymethyl)-... hydrochloride (): Substituent: Pentyloxymethyl at ortho position. Limited data, but structural distortion from ortho substitution may reduce receptor binding efficiency compared to para isomers.
Heterocyclic Modifications
- BK 129 (): Structure: 1-methoxymethyl-2-(1-perhydroazepinyl)ethyl ester with pentyloxy substitution. Antiarrhythmic Activity: Minimal effective dose = 0.72 mg/kg (dogs), outperforming trimecaine (4.56 mg/kg) and quinidine (6.80 mg/kg).
-
- Structure: Hexyloxy substituent with piperidinyl instead of azepinyl.
- Impact: Piperidine’s smaller ring size may reduce steric hindrance, altering receptor interaction compared to azepine-containing analogs.
Stereochemical and Ionic Variations
- Cis/Trans Isomers ():
- Trapencaine’s cis-isomer shows reduced antiradical activity compared to trans-isomer, highlighting stereochemistry’s role in bioactivity.
- Hydrochloride vs. Free Base :
Data Tables
Table 1: Structural and Physicochemical Comparison
Research Findings and Contradictions
- Antiarrhythmic vs. Antiulcer Activity : While BK 129 (structurally closest to the target compound) shows antiarrhythmic effects, trapencaine derivatives exhibit divergent antiulcer and antiradical activities, underscoring the impact of heterocycle and substituent position .
- CCS Trends : Longer alkoxy chains and para substitution correlate with higher CCS values, likely influencing tissue distribution and metabolic stability .
Q & A
Q. What are the recommended synthetic pathways for preparing this compound, and how can reaction efficiency be optimized?
- Methodological Answer : The compound can be synthesized via a multi-step process:
- Step 1 : Prepare the carbanilic acid core by reacting p-(pentyloxy)aniline with phosgene or a carbamoyl chloride derivative to form the carbamate backbone .
- Step 2 : Introduce the hexahydroazepine moiety via nucleophilic substitution or coupling reactions. For example, react 2-(hexahydro-1H-azepin-1-yl)ethanol with the carbamate intermediate using a coupling agent like DCC/DMAP .
- Step 3 : Hydrochloride salt formation by treating the free base with HCl gas in anhydrous ether .
- Optimization : Monitor reaction progress via TLC or HPLC. Use excess coupling agents (1.2–1.5 equivalents) and inert gas purging to minimize side reactions.
Q. How can researchers validate the purity and structural integrity of this compound?
- Methodological Answer :
- Analytical Techniques :
- HPLC : Use a C18 column with a mobile phase of acetonitrile/water (70:30) and UV detection at 254 nm to assess purity (≥95% target peak area) .
- NMR : Confirm the ester linkage (δ 4.2–4.5 ppm for –OCH2–) and hexahydroazepine protons (δ 1.5–2.8 ppm for the azepine ring) .
- Mass Spectrometry : ESI-MS in positive mode should show [M+H]+ at m/z 438.3 (calculated for C22H34ClN2O3) .
Q. What are the critical stability considerations for this compound under experimental storage conditions?
- Methodological Answer :
- Storage : Store at –20°C in airtight, light-resistant vials with desiccants to prevent hydrolysis of the ester group or degradation of the hydrochloride salt .
- Stability Testing : Conduct accelerated degradation studies at 40°C/75% RH for 4 weeks. Monitor via HPLC for degradation products (e.g., free carbanilic acid or azepine ring-opening byproducts) .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to explore the role of the hexahydroazepine moiety in biological activity?
- Methodological Answer :
- SAR Design :
- Syntize analogs with alternative heterocycles (e.g., piperidine, morpholine) or varying alkyl chain lengths on the azepine nitrogen .
- Test in vitro activity (e.g., enzyme inhibition, receptor binding) using standardized assays (e.g., fluorescence polarization for kinase targets).
- Data Interpretation : Compare IC50 values across analogs to determine if azepine ring size or nitrogen substitution correlates with potency. Use molecular docking to assess binding mode differences .
Q. What experimental strategies can resolve contradictions in reported bioactivity data for this compound?
- Methodological Answer :
- Reproducibility Checks :
- Validate assay conditions (e.g., buffer pH, co-solvent concentration) that may affect solubility or protein interactions.
- Use orthogonal assays (e.g., SPR for binding affinity vs. cell-based assays for functional activity) .
- Batch Analysis : Compare impurity profiles (HPLC-MS) of active vs. inactive batches to identify confounding contaminants .
Q. How can researchers address solubility challenges in in vitro models without compromising compound stability?
- Methodological Answer :
- Solubilization Techniques :
- Use co-solvents like DMSO (≤0.1% final concentration) or cyclodextrin-based formulations.
- Prepare phosphate-buffered saline (PBS, pH 7.4) with 0.01% Tween-80 for aqueous dispersion .
- Stability Monitoring : Perform dynamic light scattering (DLS) to detect aggregation over 24-hour incubation periods .
Q. What are the mechanistic implications of the hydrochloride salt form on cellular uptake and pharmacokinetics?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
